(2-methanesulfonylpyridin-4-yl)methanol
Description
(2-Methanesulfonylpyridin-4-yl)methanol is a pyridine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and interactions with biological targets . The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, making the compound valuable in pharmaceutical and materials science research.
Properties
CAS No. |
2172186-38-6 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methanesulfonylpyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-methanesulfonylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(2-methanesulfonylpyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methanesulfonylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research Implications and Limitations
Comparisons with methylthio and trifluoromethyl analogs () suggest that replacing -SO₂CH₃ with -SCH₃ or -CF₃ could modulate toxicity and bioavailability . Further studies are needed to explore its biological activity and optimize synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
